molecular formula C13H15NOS B1331230 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol CAS No. 332150-08-0

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol

Cat. No.: B1331230
CAS No.: 332150-08-0
M. Wt: 233.33 g/mol
InChI Key: GWRODOLHHOXXKP-UHFFFAOYSA-N
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Description

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol (CAS Registry Number: 332150-08-0) is an organic compound with the molecular formula C13H15NOS and a molecular weight of 233.33 . This quinoline-thiol derivative is characterized by its specific structural identifiers: the SMILES string is CCC1=C(N=C2C=CC(=CC2=C1S)OC)C, and the InChIKey is GWRODOLHHOXXKP-UHFFFAOYSA-N . Computational predictions of its physical properties include a density of approximately 1.2 g/cm³ and a boiling point near 377.8°C at 760 mmHg . As a research chemical, its core value lies in its functionalized quinoline scaffold. The quinoline structure is a privileged motif in medicinal chemistry and materials science, and the presence of both methoxy and thiol groups on the core structure makes it a versatile synthetic intermediate or a potential precursor for metal-chelating ligands . Researchers are exploring this and related 2-methylquinoline derivatives for their potential biological activity. For instance, structurally similar compounds have been investigated in the development of novel latency-reversing agents (LRAs) for HIV-1 cure strategies, where they are designed to reactivate latent virus through mechanisms such as histone deacetylase (HDAC) inhibition . This compound is provided For Research Use Only and is strictly intended for use in laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-ethyl-6-methoxy-2-methyl-1H-quinoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-4-10-8(2)14-12-6-5-9(15-3)7-11(12)13(10)16/h5-7H,4H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRODOLHHOXXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C(C1=S)C=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355077
Record name 3-ethyl-6-methoxy-2-methylquinoline-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332150-08-0
Record name 3-ethyl-6-methoxy-2-methylquinoline-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The ethyl, methoxy, and methyl groups can be introduced through various alkylation and methylation reactions using appropriate alkyl halides and methylating agents.

    Thiol Group Addition: The thiol group can be introduced by reacting the quinoline derivative with thiourea followed by hydrolysis

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Bioactivity

4-Chloro-3-ethyl-6-methoxy-2-methylquinoline (C₁₃H₁₄ClNO)
  • Key Differences : The 4-chloro substituent replaces the thiol group. Chlorine’s electronegativity and leaving-group propensity contrast sharply with the thiol’s nucleophilicity.
  • Impact: The chloro derivative (melting point: 283°C) exhibits stronger intermolecular forces due to halogen bonding, leading to higher crystallinity compared to the thiol analogue . Potential reactivity: The chloro group may undergo nucleophilic substitution, whereas the thiol participates in disulfide formation or metal coordination .
6-Methoxy-2-methylquinoline-4-thiol (C₁₁H₁₁NOS)
  • Key Differences : Lacks the 3-ethyl group, reducing steric bulk and lipophilicity.
  • Impact :
    • Lower molecular weight (205.28 g/mol) may improve aqueous solubility but reduce membrane permeability compared to the ethylated analogue.
    • The absence of the ethyl group could diminish interactions with hydrophobic protein pockets .
Methyl 6-Methoxy-2-Arylquinoline-4-carboxylate (C₁₈H₁₅NO₃)
  • Key Differences : A carboxylate ester at position 4 instead of thiol and an aryl group at position 2.
  • Demonstrated activity as a P-glycoprotein inhibitor, suggesting the thiol analogue might exhibit similar or distinct biological effects depending on target interactions .

Physicochemical and Structural Comparisons

Table 1: Key Properties of Quinoline Derivatives
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-Ethyl-6-methoxy-2-methylquinoline-4-thiol 2-Me, 3-Et, 6-OMe, 4-SH 237.33 Not reported Thiol, Ethyl
4-Chloro-3-ethyl-6-methoxy-2-methylquinoline 2-Me, 3-Et, 6-OMe, 4-Cl 235.71 283 Chloro
6-Methoxy-2-methylquinoline-4-thiol 2-Me, 6-OMe, 4-SH 205.28 Not reported Thiol
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 2-Ph, 6-OMe, 4-COOMe 293.32 Not reported Carboxylate
Structural Insights :
  • Electronic Effects : The thiol group’s electron-donating nature contrasts with the electron-withdrawing chloro and carboxylate groups, altering charge distribution and hydrogen-bonding capacity .

Biological Activity

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological properties, synthesis methods, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The chemical structure of this compound features a quinoline core substituted with ethyl, methoxy, and methyl groups, along with a thiol functional group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core : This can be achieved through the Skraup synthesis method, which involves the condensation of aniline with glycerol in the presence of sulfuric acid.
  • Substituent Introduction : Ethyl and methoxy groups are introduced via alkylation and methylation reactions.
  • Thiol Group Addition : The thiol group is added by reacting the quinoline derivative with thiourea followed by hydrolysis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for this compound against Gram-positive bacteria like Staphylococcus aureus were reported to be significantly lower than those of standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .
Bacterial StrainMIC (µg/mL)Standard Drug MIC (µg/mL)
Staphylococcus aureus80.125
Escherichia coli500.5
Klebsiella pneumoniae250.5

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and inhibition of specific enzymes critical for cancer cell proliferation. The unique combination of substituents on the quinoline ring enhances its ability to interact with biological targets .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with proteins and enzymes due to the presence of the thiol group. This interaction can inhibit enzymatic activity, while the quinoline moiety can intercalate into DNA, disrupting replication and transcription processes .

Comparative Analysis

When compared to similar compounds, such as 2-Methylquinoline-4-thiol and 6-Methoxyquinoline-4-thiol, this compound demonstrates enhanced reactivity and biological activity due to its unique structural features.

CompoundKey FeaturesBiological Activity
This compoundEthyl, methoxy, methyl groups; thiol functional groupStrong antimicrobial and anticancer properties
2-Methylquinoline-4-thiolLacks ethyl and methoxy groupsModerate activity
6-Methoxyquinoline-4-thiolLacks ethyl and methyl groupsLimited biological activity

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of quinoline compounds, including this compound, exhibited potent antibacterial effects against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that this compound could significantly reduce cell viability at low concentrations, suggesting its potential use as a therapeutic agent in cancer treatment .

Q & A

Q. What are the common synthetic routes for 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves multi-step functionalization of the quinoline core. For example, the introduction of the thiol group can be achieved via nucleophilic substitution or condensation reactions. In analogous syntheses, methyl esters of quinoline derivatives are prepared by refluxing carboxylic acid intermediates with methyl iodide and potassium carbonate in acetone, monitored by TLC for reaction completion . For thiolation, carbon disulfide under reflux with hydrazide intermediates (e.g., carbohydrazides) in ethanol has been employed, followed by acidification to isolate the thiol product . Intermediate characterization often uses IR spectroscopy (e.g., C=O stretches at ~1720 cm⁻¹) and NMR to confirm substituent positions .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer. Structural refinement employs programs like SHELXL, which iteratively adjusts atomic positions and thermal parameters against observed diffraction data . Visualization tools like ORTEP-3 aid in analyzing molecular geometry, including bond angles and torsional distortions . For substituted quinolines, special attention is given to substituent effects on ring planarity and intermolecular interactions.

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : While specific safety data for this compound are limited, general precautions for thiol-containing compounds include:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.
  • Waste Disposal : Neutralize thiols with oxidizing agents (e.g., bleach) before disposal to mitigate odor and toxicity .
  • Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical consultation if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of thiol group introduction in quinoline derivatives?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalysis : Transition-metal catalysts (e.g., PdCl₂(PPh₃)₂) facilitate coupling reactions for aryl-thiol bond formation .
  • Temperature Control : Reflux conditions (e.g., 70–80°C in ethanol) balance reaction rate and side-product suppression .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the thiol product from unreacted intermediates.

Q. What computational methods are used to analyze substituent effects on the quinoline ring's conformation and electronic properties?

  • Methodological Answer :
  • Ring Puckering Analysis : Cremer-Pople coordinates quantify out-of-plane distortions using Cartesian atomic coordinates, with software like Gaussian calculating amplitude (q) and phase (φ) parameters .
  • DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) predicts electronic effects (e.g., HOMO-LUMO gaps) influenced by electron-donating groups like methoxy and electron-withdrawing thiols.
  • Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water) assess conformational stability under physiological conditions.

Q. How do structural modifications (e.g., ethyl vs. methyl groups) influence the compound's biological activity, and how are these relationships validated experimentally?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :

Synthetic Analogues : Prepare derivatives with varying substituents (e.g., ethyl → propyl) using methods in .

Biological Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against bacterial strains (e.g., E. coli), or anticancer activity via MTT assays on cancer cell lines .

Statistical Analysis : Use regression models to correlate substituent properties (e.g., hydrophobicity) with bioactivity.

  • Target Identification : Fluorescence quenching or SPR (Surface Plasmon Resonance) identifies binding interactions with proteins (e.g., P-glycoprotein inhibition as in ).

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